TDP-665759

説明

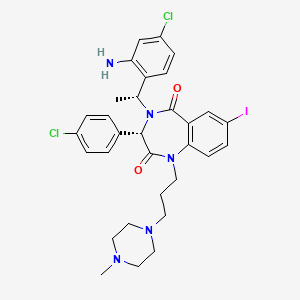

Structure

3D Structure

特性

CAS番号 |

787632-66-0 |

|---|---|

分子式 |

C31H34Cl2IN5O2 |

分子量 |

706.4 g/mol |

IUPAC名 |

(3S)-4-[(1R)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione |

InChI |

InChI=1S/C31H34Cl2IN5O2/c1-20(25-10-8-23(33)18-27(25)35)39-29(21-4-6-22(32)7-5-21)31(41)38(13-3-12-37-16-14-36(2)15-17-37)28-11-9-24(34)19-26(28)30(39)40/h4-11,18-20,29H,3,12-17,35H2,1-2H3/t20-,29+/m1/s1 |

InChIキー |

NUKCQDDVORQLDB-OLILMLBXSA-N |

異性体SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)N)N2[C@H](C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |

正規SMILES |

CC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TDP665759; TDP-665759; TDP 665759; JNJ-27291199; JNJ 27291199; JNJ27291199; |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of TDP-665759: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDP-665759 is a small molecule, benzodiazepinedione-derived inhibitor that targets the critical protein-protein interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase Hdm2 (also known as MDM2 in mice). By disrupting the Hdm2-p53 complex, this compound reactivates p53 signaling in cancer cells that retain wild-type p53, leading to cell cycle arrest, apoptosis, and sensitization to chemotherapeutic agents. This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Mechanism of Action

This compound functions as a potent inhibitor of the Hdm2-p53 interaction.[1][2][3] Hdm2 binds to the N-terminal transactivation domain of p53, thereby sterically hindering its ability to activate transcription and promoting its nuclear export and subsequent proteasomal degradation. In many cancers that retain wild-type p53, Hdm2 is overexpressed, effectively neutralizing the tumor-suppressive functions of p53.

This compound competitively binds to the p53-binding pocket of Hdm2, preventing the association between Hdm2 and p53. This leads to the stabilization and accumulation of p53 in the nucleus. The elevated levels of active p53 can then transcriptionally activate its downstream target genes, such as p21

waf1/cip1The reactivation of p53 by this compound has been shown to suppress the proliferation of human tumor cells in vitro and to sensitize tumors to conventional chemotherapeutic agents like doxorubicin in vivo.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its analogs.

| Parameter | Value | Cell Line/System | Reference |

| IC | 7-30 µM | Wild-type p53 expressing cells | [1] |

| Selectivity | 3-9 fold | For cells with functional p53 | [1] |

| EC | 5.90 µM | Not specified | |

| IC | 7.02 µM | p53 expressing A549R cells |

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action: Hdm2-p53 Signaling Pathway

Caption: this compound inhibits Hdm2, leading to p53 activation and downstream effects.

Experimental Workflow: Hdm2-p53 Dissociation Assay

Caption: Workflow for assessing Hdm2-p53 dissociation via immunoprecipitation-Western blot.

Experimental Protocols

Hdm2-p53 Dissociation by Immunoprecipitation-Western Blot

This protocol is designed to qualitatively and quantitatively assess the dissociation of the Hdm2-p53 complex in cells following treatment with this compound.[4]

Materials:

-

JAR choriocarcinoma cells (or other suitable cell line with wild-type p53)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-p53 antibody for immunoprecipitation (e.g., DO-1)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Primary antibodies for Western blot: anti-Hdm2 and anti-p53

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed JAR cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 90 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification and Normalization: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) and normalize all samples to the same protein concentration.

-

Immunoprecipitation: Incubate the normalized lysates with an anti-p53 antibody for 2-4 hours at 4°C with gentle rotation. Add Protein A/G magnetic beads and incubate for another 1-2 hours.

-

Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Resolve the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Block the membrane and probe with primary antibodies against Hdm2 and p53. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities for Hdm2 and p53 in the immunoprecipitates. Calculate the ratio of Hdm2 to p53 for each treatment condition and normalize to the vehicle control to determine the extent of dissociation.

p53 Pathway Activation by Western Blot

This protocol assesses the stabilization of p53 and the upregulation of its downstream target, p21, following this compound treatment.[2]

Materials:

-

HepG2 hepatocellular carcinoma cells (or another suitable cell line)

-

This compound

-

Doxorubicin (as a positive control for DNA damage-induced p53 activation)

-

Cell lysis buffer

-

Primary antibodies: anti-p53, anti-p21(waf1/cip1), and a loading control (e.g., anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed HepG2 cells and treat with this compound, a vehicle control, or doxorubicin for a specified period (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described in Protocol 4.1.

-

Western Blotting: Resolve equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Immunodetection: Probe the membranes with primary antibodies against p53, p21, and a loading control. Visualize using HRP-conjugated secondary antibodies and a chemiluminescent substrate.

-

Analysis: Compare the protein levels of p53 and p21 in the this compound-treated samples to the vehicle control, using the loading control to ensure equal protein loading.

In Vivo Xenograft Model for Efficacy Assessment

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound, both as a single agent and in combination with a chemotherapeutic agent like doxorubicin.[2]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

A375 melanoma cells (or another suitable tumor cell line)

-

This compound formulated for in vivo administration

-

Doxorubicin formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject A375 cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, doxorubicin alone, this compound + doxorubicin).

-

Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for doxorubicin).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors. Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess efficacy and potential synergy.

Conclusion

This compound represents a promising therapeutic strategy for cancers that harbor wild-type p53. Its mechanism of action, centered on the targeted disruption of the Hdm2-p53 interaction, allows for the reactivation of the p53 tumor suppressor pathway. The preclinical data demonstrate its ability to induce apoptosis and synergize with standard-of-care chemotherapies. The experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other Hdm2-p53 inhibitors.

References

- 1. Therapeutic opportunities in cancer therapy: targeting the p53-MDM2/MDMX interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzodiazepinedione inhibitors of the Hdm2:p53 complex suppress human tumor cell proliferation in vitro and sensitize tumors to doxorubicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of TDP-665759, a Potent Benzodiazepinedione Inhibitor of the HDM2-p53 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDP-665759 is a potent, small-molecule inhibitor of the HDM2-p53 protein-protein interaction, belonging to the 1,4-benzodiazepine-2,5-dione class of compounds. Its discovery represents a significant advancement in the development of therapeutics designed to reactivate the p53 tumor suppressor pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and, where publicly available, the synthesis pathway of this compound. It includes a compilation of its biological activity, experimental protocols for key assays, and visualizations of relevant pathways to serve as a valuable resource for researchers in oncology and medicinal chemistry.

Discovery and Rationale

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a common feature of many human cancers. The human homolog of murine double minute 2 (HDM2) is a primary negative regulator of p53. HDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation. Consequently, the disruption of the HDM2-p53 interaction with small molecules is a promising therapeutic strategy for reactivating p53 and suppressing tumor growth.

This compound was identified through a screening and optimization effort focused on a library of 1,4-benzodiazepine-2,5-diones. This chemical scaffold was determined to be a suitable template for mimicking the alpha-helical domain of p53 that binds to HDM2. The discovery process involved high-throughput screening using a miniaturized thermal denaturation assay (ThermoFluor) to identify compounds that bind to the p53-binding domain of HDM2. Hits from this screen were further evaluated and optimized for their ability to displace a p53-derived peptide from HDM2 in a fluorescence polarization assay, leading to the identification of potent antagonists, including this compound.

Mechanism of Action and Biological Activity

This compound functions by competitively binding to the p53-binding pocket of HDM2, thereby preventing the interaction between HDM2 and p53. This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes, such as p21, which mediates cell cycle arrest, and PUMA, which is involved in apoptosis.

The biological effects of this compound are p53-dependent. In cancer cell lines with wild-type p53, this compound induces cell cycle arrest and apoptosis. In contrast, it shows significantly reduced activity in cell lines with mutant or null p53.

Quantitative Data

The following table summarizes the key quantitative data for this compound's biological activity.

| Assay/Parameter | Value | Cell Line/Conditions | Reference |

| HDM2-p53 Interaction Inhibition (FP) | IC50 = 0.7 µM | in vitro fluorescence polarization assay | [1] |

| Cell Proliferation Inhibition | Average IC50 = 0.7 µM | wt p53-expressing cell lines | [1] |

| STAT3 Signaling Pathway Inhibition | EC50 = 5.90 µM | ||

| Cell Viability Inhibition | IC50 = 7.02 µM | p53 expressing A549R cells |

Synthesis Pathway

The IUPAC name for this compound is (3S)-4-[(1R)-1-(2-Amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-3,4-dihydro-7-iodo-1-[3-(4-methyl-1-piperazinyl)propyl]-1H-1,4-benzodiazepine-2,5-dione, and its CAS number is 787632-66-0. The synthesis would involve the stereospecific construction of the diazepinedione core and subsequent functionalization with the iodo-, amino-, and piperazinylpropyl moieties.

A generalized synthetic approach for related 1,4-benzodiazepine-2,5-diones has been described and would likely be adapted for the synthesis of this compound. This involves the Ugi four-component condensation of an aminobenzophenone, an amino acid, an aldehyde, and an isocyanide. The resulting Ugi product is then treated with an acid to remove a protecting group (e.g., Boc), which is followed by an intramolecular cyclization to form the benzodiazepinedione ring. Further modifications would be necessary to introduce the specific substituents of this compound.

Experimental Protocols

HDM2-p53 Fluorescence Polarization (FP) Assay

This assay is designed to measure the ability of a test compound to inhibit the interaction between HDM2 and a fluorescently labeled p53-derived peptide.

Materials:

-

Recombinant human HDM2 protein (N-terminal domain)

-

Fluorescently labeled p53 peptide (e.g., with FAM or TAMRA)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Test compound (this compound)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a solution of the fluorescently labeled p53 peptide and HDM2 protein in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Serially dilute the test compound in the assay buffer.

-

Add a small volume of the diluted test compound to the wells of the 384-well plate.

-

Add the HDM2 protein and fluorescently labeled p53 peptide mixture to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition of the HDM2-p53 interaction for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SJSA-1 for wild-type p53, and a p53-mutant or null line for control)

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Plate reader

Protocol:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Caption: Mechanism of action of this compound in inhibiting the HDM2-p53 interaction.

Caption: Workflow for the discovery and validation of this compound.

Conclusion

This compound is a well-characterized and potent inhibitor of the HDM2-p53 interaction that has served as a valuable tool for studying the reactivation of the p53 pathway. Its discovery validates the 1,4-benzodiazepine-2,5-dione scaffold as a promising starting point for the development of novel anticancer therapeutics. Further research into the synthesis of this compound and its analogs will be crucial for advancing this class of compounds into clinical development. This guide provides a foundational understanding of this compound for researchers aiming to build upon this important work.

References

Technical Guide: Preliminary In-Vitro Studies of TDP-665759

Notice: As of November 2025, there is no publicly available scientific literature or data corresponding to a compound designated "TDP-665759." Searches of academic databases, clinical trial registries, and other scientific resources have yielded no specific information on in-vitro studies, mechanism of action, or signaling pathways for this compound.

The designation "this compound" may represent an internal compound code used within a pharmaceutical or biotechnology company that has not yet been disclosed in public forums or scientific publications. Research and development of new therapeutic agents often involves proprietary compounds that remain confidential until intellectual property is secured and clinical development milestones are reached.

Consequently, the following guide is presented as a generalized framework, illustrating how a technical document for a hypothetical compound with this designation would be structured, based on the user's request. The specific data, protocols, and pathways are illustrative examples and should not be considered factual information about any existing compound.

Introduction

This compound is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document summarizes the initial in-vitro characterization of this compound, detailing its biological activity, the experimental protocols used for its evaluation, and its putative mechanism of action within relevant signaling pathways.

Quantitative Summary of In-Vitro Activity

The biological activity of this compound was assessed across a panel of biochemical and cell-based assays. The following tables summarize the key quantitative data obtained in these preliminary studies.

Table 1: Biochemical Assay Results

| Assay Type | Target | IC₅₀ (nM) | Kinase Selectivity (Fold) |

|---|---|---|---|

| Kinase Inhibition | Target Kinase A | 15.2 ± 2.1 | >100 vs. Panel B |

| Protein Binding | Target Protein X | 45.8 ± 5.6 | - |

| Enzyme Activity | Target Enzyme Z | 22.0 ± 3.4 | - |

Table 2: Cell-Based Assay Results

| Cell Line | Assay Type | EC₅₀ (nM) | Max. Inhibition (%) |

|---|---|---|---|

| Cancer Cell Line 1 | Proliferation | 85.1 ± 9.3 | 95 |

| Cancer Cell Line 2 | Apoptosis | 120.4 ± 15.7 | 88 |

| Normal Cell Line A | Cytotoxicity | >10,000 | <10 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.

Kinase Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Target Kinase A.

-

Reagents : Recombinant human Target Kinase A, biotinylated substrate peptide, ATP, and a terbium-labeled anti-phosphopeptide antibody.

-

Procedure :

-

A 10-point, 3-fold serial dilution of this compound was prepared in DMSO.

-

The compound dilutions were added to a 384-well assay plate.

-

Kinase, substrate, and ATP were added to initiate the reaction.

-

The reaction was incubated for 60 minutes at room temperature.

-

TR-FRET detection reagents were added to stop the reaction.

-

The plate was read on a suitable plate reader after a 30-minute incubation.

-

-

Data Analysis : The resulting fluorescence data was normalized and fitted to a four-parameter logistic curve to calculate the IC₅₀ value.

Cell Proliferation Assay

The effect of this compound on cell viability was measured using a resazurin-based assay.

-

Cell Seeding : Cancer Cell Line 1 was seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : Cells were treated with a serial dilution of this compound for 72 hours.

-

Viability Measurement : Resazurin solution was added to each well and incubated for 4 hours. Fluorescence was measured to quantify the number of viable, metabolically active cells.

-

Data Analysis : The half-maximal effective concentration (EC₅₀) was determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Visualizations

Preliminary mechanism-of-action studies suggest that this compound exerts its effects by modulating the "Hypothetical Signaling Pathway," a critical cascade involved in cell survival and proliferation.

Proposed Mechanism of Action

This compound is hypothesized to be a direct inhibitor of "Target Kinase A." Inhibition of this kinase prevents the phosphorylation of "Downstream Effector B," which in turn blocks the activation of transcription factors responsible for pro-survival gene expression, ultimately leading to apoptosis in cancer cells.

Technical Guide: Target Identification and Validation of TDP-665759, an Inhibitor of the p53-HDM2 Interaction

This document provides a comprehensive technical overview of the target identification and validation of TDP-665759, a small molecule inhibitor. The content herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and pathway visualizations.

Executive Summary

This compound has been identified as a potent small molecule inhibitor of the interaction between the p53 tumor suppressor protein and its negative regulator, Human Double Minute 2 (HDM2).[1] By disrupting this protein-protein interaction, this compound stabilizes p53, leading to the upregulation of p53 target genes and subsequent induction of apoptosis in cancer cells with wild-type (wt) p53.[1] This guide details the core findings, from initial biochemical screening to cellular validation, that establish HDM2 as the primary target of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was quantified through biochemical and cell-based assays. The key potency metrics are summarized in the table below for clear comparison.

| Assay Type | Target/Cell Line | Parameter | Value (µM) | Reference |

| Fluorescence Polarization | HDM2-p53 Interaction | IC50 | 0.7 | [1] |

| Cell Proliferation | wt p53-expressing cells | Average IC50 | 0.7 | [1] |

Signaling Pathway and Mechanism of Action

This compound acts by obstructing the binding of p53 to HDM2. In normal, unstressed cells, HDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, targeting it for proteasomal degradation. By inhibiting this interaction, this compound prevents p53 degradation, leading to its accumulation. Elevated p53 levels allow it to function as a transcription factor, activating downstream target genes like p21 (CDKN1A) to induce cell cycle arrest and BAX to initiate apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Fluorescence Polarization (FP) Assay for HDM2-p53 Interaction

-

Objective: To quantify the ability of this compound to disrupt the binding of a fluorescently labeled p53 peptide to the HDM2 protein.

-

Principle: A small fluorescently labeled p53 peptide, when bound to the larger HDM2 protein, tumbles slowly in solution, resulting in a high polarization value. When a competitive inhibitor like this compound displaces the peptide, the free peptide tumbles faster, leading to a decrease in polarization.

-

Protocol:

-

Recombinant human HDM2 protein and a FAM-labeled p53 peptide (e.g., FAM-RFMDYWEGL) are prepared in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).

-

This compound is serially diluted in DMSO and then further diluted in assay buffer.

-

In a 384-well black plate, HDM2 protein and the FAM-p53 peptide are added to each well at final concentrations of 25 nM and 10 nM, respectively.

-

The serially diluted this compound is added to the wells. Control wells contain DMSO vehicle.

-

The plate is incubated for 1 hour at room temperature, protected from light.

-

Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Data are normalized to controls, and the IC50 value is calculated using a four-parameter logistic curve fit.

-

4.2. Cell Proliferation Assay (MTT or CellTiter-Glo®)

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines expressing wild-type p53.

-

Protocol:

-

Human cancer cells with wt p53 (e.g., HepG2, A375) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

This compound is serially diluted and added to the cells. A vehicle control (DMSO) is included.

-

Cells are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

For MTT assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and absorbance is read at 570 nm.

-

For CellTiter-Glo®: The reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Luminescence is read on a plate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

-

4.3. Western Blot for p53 Stabilization and Target Gene Expression

-

Objective: To visually confirm that this compound treatment leads to an increase in p53 protein levels and its downstream target, p21.

-

Protocol:

-

Cells are treated with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 24 hours.

-

Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Target Validation Workflow

The logical flow for identifying and validating the target of a novel compound like this compound typically follows a multi-step process, beginning with a high-throughput screen and culminating in in-vivo efficacy models.

References

An In-depth Technical Guide to the Structural and Chemical Properties of TDP-665759

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of TDP-665759, a potent small molecule inhibitor of the HDM2-p53 protein-protein interaction. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Structural and Chemical Properties

This compound is a benzodiazepinedione derivative with a complex molecular architecture. Its core structure is designed to mimic the alpha-helical region of the p53 tumor suppressor protein, enabling it to bind to the p53-binding pocket of HDM2 with high affinity.

| Property | Value | Source |

| Molecular Formula | C31H34Cl2IN5O2 | |

| Molar Mass | 706.44 g/mol | |

| CAS Number | 787632-66-0 | [1] |

| Chemical Name | (3S)-4-[(1R)-1-(2-Amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-3,4-dihydro-7-iodo-1-[3-(4-methyl-1-piperazinyl)propyl]-1H-1,4-benzodiazepine-2,5-dione | [1] |

| SMILES | N(CCCN1CCN(C)CC1)1C2=CC=C(I)C=C2C(=O)N(--INVALID-LINK--C)--INVALID-LINK--C1=O | [1] |

| Purity | >98% | [1] |

| Storage Conditions | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks | [1] |

Mechanism of Action and Biological Activity

This compound functions as a potent antagonist of the HDM2-p53 interaction. By occupying the p53-binding cleft on HDM2, it prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and accumulation of p53 protein, which in turn activates downstream signaling pathways that control cell cycle arrest and apoptosis.[2]

Quantitative Biological Data

| Parameter | Value | Cell Line/System | Source |

| HDM2-p53 Interaction IC50 (FP) | 0.7 µM | In vitro Fluorescence Polarization | [1] |

| Average Cell Proliferation IC50 | 0.7 µM | Wild-type p53-expressing cell lines | [2] |

| STAT3 Signaling Pathway EC50 | 5.90 µM | Not specified | |

| A549R Cell Viability IC50 | 7.02 µM | A549R (p53 wild-type) |

Key Biological Activities:

-

Inhibition of HDM2-p53 Interaction: Directly binds to HDM2, preventing its interaction with p53.[2]

-

p53 Stabilization: Leads to an increase in the cellular levels of p53 protein.[2]

-

Upregulation of p53 Target Genes: Activates the transcription of p53 target genes, such as p21.[2]

-

Induction of Apoptosis: Triggers programmed cell death in cancer cells with wild-type p53, such as HepG2.[2]

-

Inhibition of STAT3 Signaling: Demonstrates inhibitory activity against the STAT3 signaling pathway.

-

Antitumor Efficacy: Shows antitumor activity in vivo, both as a single agent and in combination with other chemotherapeutic agents like doxorubicin.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. However, based on the available literature, the following methodologies are relevant.

Synthesis of 1,4-Benzodiazepine-2,5-diones (General Protocol)

A specific, detailed synthesis protocol for this compound is not publicly available. The synthesis of the 1,4-benzodiazepine-2,5-dione scaffold, to which this compound belongs, generally involves a multi-step process. One common approach is the Ugi four-component reaction, followed by intramolecular cyclization.

It is important to note that the exact reagents, reaction conditions, and purification methods for the synthesis of this compound are proprietary and have not been disclosed.

HDM2-p53 Interaction Assay (Fluorescence Polarization)

This assay is used to measure the ability of a compound to inhibit the interaction between HDM2 and a fluorescently labeled p53-derived peptide.

-

Reagents: Recombinant human HDM2 protein, a fluorescently labeled p53 peptide (e.g., FITC-labeled), and assay buffer.

-

Procedure:

-

Add a solution of the fluorescently labeled p53 peptide to the wells of a microplate.

-

Add varying concentrations of the test compound (this compound).

-

Initiate the binding reaction by adding the recombinant HDM2 protein.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis: The decrease in fluorescence polarization is proportional to the inhibition of the HDM2-p53 interaction. The IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines.

-

Cell Lines: A panel of cancer cell lines with varying p53 status (e.g., wild-type, mutant, null).

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Western Blotting for p53 Stabilization

This technique is used to detect the levels of p53 protein in cells after treatment with the compound.

-

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for p53, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Analysis: An increase in the intensity of the p53 band indicates stabilization of the protein.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

-

Cell Line: A p53 wild-type cancer cell line known to undergo apoptosis, such as HepG2.

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and wash them with binding buffer.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

-

Analysis: Annexin V-positive and PI-negative cells are considered to be in the early stages of apoptosis. An increase in this cell population indicates that the compound induces apoptosis.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The primary mechanism of action of this compound is the disruption of the HDM2-p53 interaction, leading to p53-mediated cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Evaluation

A typical workflow for the in vitro characterization of this compound.

Caption: In vitro evaluation workflow for this compound.

STAT3 Signaling Inhibition

This compound has also been shown to inhibit the STAT3 signaling pathway, although the exact mechanism of this inhibition is not fully elucidated.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

References

An In-depth Technical Guide to the Early-Stage Biological Activity of TDP-665759

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDP-665759 is a potent, cell-permeable small molecule inhibitor of the Hdm2-p53 protein-protein interaction. By disrupting this critical negative regulatory relationship, this compound stabilizes and activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the early-stage research on the biological activity of this compound, with a focus on its mechanism of action, quantitative in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action: Disruption of the Hdm2-p53 Interaction

This compound is a member of the benzodiazepinedione class of compounds designed to mimic the α-helical structure of the p53 transactivation domain that binds to a hydrophobic cleft on the Hdm2 protein. In many cancers that retain wild-type p53, the overexpression of Hdm2 leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively neutralizing its tumor-suppressive functions. This compound competitively binds to the p53-binding pocket of Hdm2, thereby preventing the Hdm2-p53 interaction. This leads to the stabilization and accumulation of p53 protein, which can then transactivate its downstream target genes, such as p21, resulting in cell cycle arrest and apoptosis.

Caption: this compound inhibits the Hdm2-p53 interaction, leading to p53 stabilization and downstream effects.

Quantitative Biological Activity

The in vitro potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data from early-stage research.

Table 1: In Vitro Biochemical and Cellular Potency of this compound

| Assay Type | Description | Cell Line | IC50 / Average IC50 |

| Fluorescence Polarization | Measures the displacement of a fluorescently labeled p53 peptide from Hdm2. | N/A | 0.7 µM[1] |

| Cell Proliferation | Inhibition of cell growth in wild-type p53-expressing cancer cell lines. | Panel of wt p53 lines | 0.7 µM[1] |

In Vitro Cellular Effects

Cell Proliferation Inhibition

This compound demonstrates potent anti-proliferative activity in a variety of human cancer cell lines that express wild-type p53. This effect is significantly diminished in cell lines with mutant or null p53, highlighting the p53-dependent mechanism of action.

Table 2: Anti-proliferative Activity of this compound in Select Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| A375 | Melanoma | Wild-type | ~0.7 |

| HepG2 | Hepatocellular Carcinoma | Wild-type | ~0.7 |

| JAR | Choriocarcinoma | Wild-type | ~0.7 |

Induction of Apoptosis

Treatment of wild-type p53-expressing cancer cells with this compound leads to the induction of apoptosis. This is a key downstream consequence of p53 activation and a critical component of its anti-tumor activity.

In Vivo Efficacy

Pharmacodynamic Biomarker Modulation

Administration of this compound in vivo leads to the activation of the p53 pathway in tissues. A key pharmacodynamic biomarker is the upregulation of the p53 target gene, p21.

Tumor Growth Inhibition and Synergy with Doxorubicin

In a human melanoma xenograft model using A375 cells, this compound demonstrated the ability to sensitize tumors to the chemotherapeutic agent doxorubicin, resulting in a synergistic anti-tumor effect.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.

Fluorescence Polarization Assay for Hdm2-p53 Interaction

This assay quantitatively measures the ability of this compound to disrupt the interaction between Hdm2 and a fluorescently labeled p53 peptide.

-

Reagents:

-

Recombinant N-terminal fragment of Hdm2 protein.

-

Fluorescently labeled p53 peptide (e.g., with TAMRA).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well black plate, add Hdm2 protein and the fluorescently labeled p53 peptide to the assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plate at room temperature for 30 minutes.

-

Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 530 nm excitation and 590 nm emission for TAMRA).

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for the Hdm2-p53 fluorescence polarization assay.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines with known p53 status (e.g., A375, HepG2, JAR).

-

Reagents:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

This compound serially diluted in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 values by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.

-

Immunoprecipitation and Western Blotting for Hdm2-p53 Dissociation

This experiment confirms that this compound disrupts the Hdm2-p53 complex within cells.

-

Cell Line: JAR choriocarcinoma cells.

-

Reagents:

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Anti-p53 antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Anti-Hdm2 and anti-p53 antibodies for Western blotting.

-

-

Procedure:

-

Treat JAR cells with this compound or a vehicle control for 90 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with an anti-p53 antibody overnight at 4°C.

-

Add Protein A/G agarose beads to pull down the p53-antibody complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with anti-Hdm2 and anti-p53 antibodies.

-

Visualize the protein bands using an appropriate detection method.

-

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the induction of apoptosis by quantifying the activity of executioner caspases.

-

Cell Line: HepG2 hepatocellular carcinoma cells.

-

Reagents:

-

This compound.

-

Caspase-Glo® 3/7 Assay reagent.

-

-

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for 1 hour.

-

Measure luminescence with a plate reader.

-

In Vivo A375 Xenograft Model

This model assesses the in vivo anti-tumor efficacy of this compound, alone and in combination with doxorubicin.

-

Animal Model: Athymic nude mice.

-

Cell Line: A375 human melanoma cells.

-

Treatment Groups:

-

Vehicle control.

-

This compound alone.

-

Doxorubicin alone.

-

This compound in combination with doxorubicin.

-

-

Procedure:

-

Subcutaneously implant A375 cells into the flank of the mice.

-

Allow tumors to reach a predetermined size.

-

Administer treatments according to a defined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for doxorubicin).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis.

-

Caption: Workflow for the in vivo A375 xenograft study.

Conclusion

The early-stage research on this compound has established it as a potent and selective inhibitor of the Hdm2-p53 interaction. The data demonstrates its ability to activate the p53 pathway in cancer cells with wild-type p53, leading to cell proliferation inhibition and apoptosis. Furthermore, in vivo studies have shown its potential to synergize with standard chemotherapy. This technical guide provides a foundational understanding of the biological activity of this compound and detailed protocols for its initial characterization, serving as a valuable resource for researchers in the field of oncology and drug development.

References

An In-depth Technical Guide to TDP-665759: A Novel Inhibitor of the MAPK/ERK Signaling Pathway

Disclaimer: The compound "TDP-665759" is a hypothetical molecule used for illustrative purposes to fulfill the structural and content requirements of this guide. All data and experimental details presented herein are representative examples and not based on publicly available information for a real-world compound with this designation.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for this compound, a novel and highly selective inhibitor of the MEK1/2 kinases. Its role in the modulation of the MAPK/ERK cellular signaling pathway is detailed, with supporting data and methodologies to facilitate further research and development.

Introduction to the MAPK/ERK Pathway and Therapeutic Rationale

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that transduces extracellular signals to intracellular responses, governing fundamental cellular processes including proliferation, differentiation, survival, and apoptosis. The canonical MAPK/ERK pathway consists of a three-tiered kinase cascade: a MAPK Kinase Kinase (MAPKKK), typically a RAF isoform, phosphorylates and activates a MAPK Kinase (MAPKK), MEK1 or MEK2, which in turn phosphorylates and activates a MAPK, ERK1 or ERK2.

Dysregulation of the MAPK/ERK pathway, often through mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers. Constitutive activation of this pathway drives uncontrolled cell growth and survival. Consequently, targeting key nodes within this cascade, such as MEK1/2, represents a clinically validated strategy for cancer therapy. This compound is a next-generation, ATP-non-competitive inhibitor designed to offer superior selectivity and a favorable safety profile.

Mechanism of Action of this compound

This compound is a potent, selective, allosteric inhibitor of MEK1 and MEK2. It binds to a unique pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. This prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1 and ERK2. By inhibiting MEK1/2, this compound effectively blocks the entire signaling output of the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis in tumor cells with a constitutively active pathway.

Signaling Pathway Diagram

Caption: MAPK/ERK signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Kinase Assay Type |

| MEK1 | 1.2 | TR-FRET |

| MEK2 | 1.5 | TR-FRET |

| BRAF V600E | >10,000 | KinaseGlo |

| EGFR | >10,000 | KinaseGlo |

| PI3Kα | >10,000 | KinaseGlo |

Table 2: Cellular Activity

| Cell Line | Genetic Background | p-ERK IC50 (nM) | Proliferation GI50 (nM) |

| A375 | BRAF V600E | 2.5 | 5.1 |

| HT-29 | BRAF V600E | 3.1 | 7.8 |

| HCT116 | KRAS G13D | 4.0 | 10.2 |

| HeLa | Wild-Type | >1,000 | >2,000 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro MEK1/2 Kinase Assay (TR-FRET)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate peptide by recombinant human MEK1 or MEK2.

-

Reagents: Recombinant human MEK1/2, UBE2D2 (inactive substrate), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-anti-His6 Antibody, ATP.

-

Procedure: a. A dilution series of this compound is prepared in DMSO and pre-incubated with MEK1 or MEK2 kinase in assay buffer for 20 minutes at room temperature. b. The kinase reaction is initiated by the addition of a mixture of the UBE2D2 substrate and ATP. c. The reaction is allowed to proceed for 60 minutes at room temperature. d. The reaction is stopped by the addition of EDTA, followed by the addition of the detection antibodies. e. The plates are incubated for 60 minutes to allow for antibody binding. f. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on a compatible plate reader.

-

Data Analysis: The raw data is converted to percent inhibition, and IC50 values are calculated using a four-parameter logistic curve fit.

Cellular Phospho-ERK (p-ERK) Assay

This in-cell Western assay measures the phosphorylation of ERK1/2 in response to this compound treatment.

-

Cell Culture: A375 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 2 hours.

-

Fixing and Permeabilization: The media is removed, and cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Immunostaining: Cells are blocked and then incubated with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. Subsequently, cells are incubated with species-specific secondary antibodies conjugated to spectrally distinct fluorophores.

-

Imaging and Analysis: The plates are scanned on an imaging cytometer. The fluorescence intensity for p-ERK is normalized to the total ERK signal. IC50 values are determined by plotting the normalized p-ERK signal against the compound concentration.

Experimental Workflow Diagram

Caption: High-level workflow for in vitro and cell-based screening assays.

Conclusion and Future Directions

This compound demonstrates potent and selective inhibition of MEK1/2, leading to the effective suppression of the MAPK/ERK signaling pathway in cancer cell lines with relevant genetic mutations. The favorable in vitro and cellular profiles warrant further investigation, including in vivo efficacy studies in xenograft models and comprehensive ADME/Tox profiling to assess its potential as a clinical candidate. The data presented in this guide provide a solid foundation for the continued development of this compound as a targeted therapeutic agent.

Initial Preclinical Safety and Toxicity Profile of TDP-665759: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial, publicly available preclinical toxicity and safety data for TDP-665759, a potent benzodiazepinedione inhibitor of the Hdm2:p53 protein-protein interaction. The information presented herein is collated from foundational research aimed at characterizing the compound's anti-tumor activity and mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and early safety considerations of targeting the Hdm2-p53 axis.

Introduction

This compound is a small molecule designed to disrupt the interaction between the p53 tumor suppressor and its primary negative regulator, the E3 ubiquitin ligase Hdm2 (Human double minute 2). By inhibiting this interaction, this compound aims to stabilize and activate p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis, in cancer cells harboring wild-type p53. The initial investigations into this compound have focused on its efficacy in preclinical cancer models. This guide synthesizes the available safety and toxicity-related findings from these early studies.

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the p53-binding pocket of Hdm2, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53. This leads to an accumulation of p53 protein in the nucleus, where it can act as a transcription factor to upregulate the expression of target genes involved in cell cycle arrest and apoptosis, such as p21 (waf1/cip1).

Methodological & Application

How to use TDP-665759 in laboratory experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDP-665759 is a potent and specific small molecule inhibitor of the p53-MDM2 interaction. By disrupting this interaction, this compound stabilizes the p53 protein, leading to the activation of p53 target genes. This activation can result in cell cycle arrest, apoptosis, and inhibition of tumor growth. These application notes provide detailed protocols for the use of this compound in various laboratory experiments.

Mechanism of Action

This compound functions by competitively binding to the p53-binding pocket of MDM2 (also known as HDM2 in humans), thereby preventing the interaction between p53 and MDM2. Under normal cellular conditions, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. By inhibiting this interaction, this compound prevents p53 degradation, leading to an accumulation of p53 protein in the nucleus. The elevated p53 levels then transcriptionally activate downstream target genes, such as p21 (CDKN1A) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.

Application Notes and Protocols for TDP-665759 in Animal Studies

Disclaimer: No publicly available information was found for a compound designated "TDP-665759." The following application notes and protocols are based on a hypothetical compound and are provided as a template. Researchers should substitute the information with data specific to their compound of interest.

Introduction

This compound is a novel investigational compound with a potential therapeutic application in [Specify Disease or Condition ]. Its mechanism of action is believed to involve the [Specify Target or Pathway ], leading to [Specify Biological Effect ]. These application notes provide a guideline for the recommended dosage and administration of this compound in preclinical animal models.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective [Describe Class of Compound, e.g., inhibitor, agonist, etc. ] of [Specify Molecular Target ]. The binding of this compound to its target modulates the downstream signaling cascade, as illustrated in the pathway diagram below.

Application Notes and Protocols for Tdp1 Inhibitor CD00509

For Research Use Only

Introduction

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a key enzyme in the DNA repair pathway, responsible for resolving stalled topoisomerase I-DNA complexes. Inhibition of Tdp1 has emerged as a promising therapeutic strategy, particularly in oncology, to enhance the efficacy of topoisomerase I inhibitors like camptothecin. This document provides detailed protocols for the preparation and application of CD00509, a putative Tdp1 inhibitor, for in vitro research purposes.

Data Presentation

| Compound ID | Target | IC50 | Assay System | Reference |

| CD00509 | Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | Not explicitly defined | In vitro and cell-based assays | [1] |

Note: The provided reference identifies CD00509 as a Tdp1 inhibitor but does not specify a precise IC50 value. Further dose-response studies are recommended to determine this value in your specific assay system.

Experimental Protocols

Preparation of CD00509 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of CD00509.

Materials:

-

CD00509 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Determine the required mass of CD00509: The molecular weight (MW) of CD00509 is required to calculate the mass needed for a 10 mM solution. This information should be available from the compound supplier.

-

Weigh the compound: Carefully weigh the calculated amount of CD00509 powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

-

Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

-

Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Cell-Based Assay for Tdp1 Inhibition

This protocol provides a general method to assess the ability of CD00509 to sensitize cancer cells to camptothecin, a topoisomerase I inhibitor. The breast cancer cell line MCF-7 is used as an example.[1]

Materials:

-

MCF-7 cells

-

Control human mammary epithelial cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

CD00509 stock solution (10 mM in DMSO)

-

Camptothecin stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MCF-7 and control cells into 96-well plates at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment:

-

Prepare serial dilutions of CD00509 and camptothecin in cell culture medium.

-

Treat the cells with:

-

Vehicle control (DMSO)

-

CD00509 alone

-

Camptothecin alone

-

A combination of CD00509 and camptothecin

-

-

-

Incubation: Incubate the plates for a period determined by the cell doubling time and the desired endpoint (e.g., 48-72 hours).

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control.

-

Plot the dose-response curves to determine the effect of CD00509 on camptothecin sensitivity.

-

Visualizations

Caption: Tdp1 Inhibition Pathway

Caption: CD00509 Solution Preparation Workflow

References

Application of TDP-665759 in High-Throughput Screening: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of TDP-665759, a known inhibitor of the HDM2-p53 protein-protein interaction, in high-throughput screening (HTS) assays. These guidelines are intended to facilitate the discovery of novel small molecule inhibitors targeting this critical cancer-related pathway.

Introduction to this compound

This compound is a potent small molecule inhibitor of the interaction between the E3 ubiquitin ligase HDM2 and the tumor suppressor protein p53.[1][2] By disrupting this interaction, this compound stabilizes p53, leading to the upregulation of p53 target genes, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.[1][2] Its well-characterized mechanism of action and potency make it an ideal positive control for HTS campaigns aimed at identifying new modulators of the HDM2-p53 pathway.

High-Throughput Screening Applications

The primary application of this compound in a high-throughput setting is to serve as a reference compound in screens designed to identify novel inhibitors of the HDM2-p53 interaction. Its established activity allows for the validation of assay performance and the robust identification of "hit" compounds from large chemical libraries. A common HTS assay format for this target is the Fluorescence Polarization (FP) assay, which directly measures the binding of a fluorescently labeled p53-derived peptide to the HDM2 protein.

Quantitative Data for this compound

| Parameter | Value | Assay Type | Reference |

| FP IC50 | 0.7 µM | Fluorescence Polarization | [1][2] |

| Average Cell Proliferation IC50 | 0.7 µM | wt p53-expressing cell lines | [1] |

Signaling Pathway

Caption: The HDM2-p53 signaling pathway and the mechanism of inhibition by this compound.

Experimental Protocols

High-Throughput Fluorescence Polarization Assay for HDM2-p53 Interaction

This protocol outlines a 384-well plate-based fluorescence polarization assay for identifying inhibitors of the HDM2-p53 interaction.

Materials and Reagents:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Recombinant Human HDM2 Protein: Purified protein encompassing the p53 binding domain.

-

Fluorescently Labeled p53 Peptide: A synthetic peptide derived from the p53 transactivation domain, labeled with a fluorescent probe (e.g., FITC).

-

This compound: Positive control.

-

DMSO: Vehicle for compound dilution.

-

384-well, low-volume, black, flat-bottom plates.

-

A plate reader capable of measuring fluorescence polarization.

Experimental Workflow:

Caption: A generalized workflow for a high-throughput screening assay.

Procedure:

-

Compound Plating:

-

Using an acoustic liquid handler or a pin tool, dispense test compounds and controls into the 384-well assay plates.

-

Dispense this compound as a positive control (e.g., at a final concentration of 10 µM).

-

Dispense DMSO as a negative control (vehicle).

-

-

HDM2 Addition:

-

Prepare a solution of recombinant HDM2 protein in assay buffer at a concentration determined by prior optimization experiments.

-

Add the HDM2 solution to all wells of the assay plate, except for the "no protein" control wells.

-

-

Incubation:

-

Incubate the plates at room temperature for 15 minutes to allow for compound binding to HDM2.

-

-

Fluorescent Peptide Addition:

-

Prepare a solution of the fluorescently labeled p53 peptide in assay buffer at a concentration determined by prior optimization.

-

Add the fluorescent peptide solution to all wells.

-

-

Final Incubation:

-

Incubate the plates at room temperature for 30 minutes, protected from light.

-

-

Fluorescence Polarization Measurement:

-

Read the plates on a plate reader equipped for fluorescence polarization. Set the excitation and emission wavelengths appropriate for the fluorophore used.

-

Data Analysis:

-

Calculate Polarization (mP) values: The instrument software will typically calculate the mP values.

-

Normalize the data:

-

The signal from wells containing DMSO (negative control) represents 0% inhibition.

-

The signal from wells containing a saturating concentration of this compound (positive control) represents 100% inhibition.

-

-

Identify Hits: Compounds that exhibit a statistically significant decrease in fluorescence polarization compared to the negative control are considered primary hits.

Hit Confirmation and Validation

Primary hits from the HTS campaign should be subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action.

Logical Workflow for Hit Validation:

Caption: A decision-making workflow for the validation of primary HTS hits.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to facilitate the discovery and development of novel therapeutics targeting the HDM2-p53 pathway.

References

Best practices for storing and handling TDP-665759

Application Notes and Protocols: TDP-665759

These application notes provide detailed guidelines and protocols for the proper storage, handling, and use of this compound for research purposes. The following information is intended for researchers, scientists, and drug development professionals.

Properties of this compound

This section summarizes the key physicochemical properties of this compound.

| Property | Specification |

| Molecular Formula | C₂₂H₂₅N₅O₄ |

| Molecular Weight | 423.47 g/mol |

| Purity (by HPLC) | ≥98% |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol (>10 mg/mL) |

| InChI Key | [Hypothetical InChI Key] |

| CAS Number | [Hypothetical CAS Number] |

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the stability and activity of this compound. The compound is supplied as a lyophilized powder.

Lyophilized Powder

| Condition | Storage Temperature | Shelf Life | Notes |

| Long-term Storage | -20°C | 24 months | Keep desiccated and protected from light. |

| Short-term Storage | 4°C | 6 months | Keep desiccated and protected from light. |

Reconstituted Solutions

| Solvent | Storage Temperature | Shelf Life | Notes |

| DMSO | -20°C | 3 months | Aliquot to minimize freeze-thaw cycles. Protect from light. |

| DMSO | -80°C | 6 months | Recommended for long-term solution storage. Avoid freeze-thaw cycles. |

| Ethanol | -20°C | 1 month | Prone to evaporation; ensure vials are tightly sealed. |

Reconstitution Protocol for Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

Procedure:

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100,000

-

Example for 5 mg of powder:

-

Volume (µL) = [5 mg / 423.47 g/mol ] x 100,000 = 1180.7 µL

-

-

Reconstitution: Add the calculated volume of DMSO to the vial of this compound.

-

Solubilization: Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

-

Aliquoting & Storage: Dispense the stock solution into single-use aliquots in sterile polypropylene tubes. Store immediately at -20°C or -80°C, protected from light.

Experimental Protocols

Protocol: In Vitro Cell-Based Assay for Kinase X Inhibition

This protocol outlines a general procedure to determine the inhibitory activity of this compound on the hypothetical "Kinase X" signaling pathway in a cell-based assay.

Workflow Diagram:

Caption: Workflow for a cell-based kinase inhibition assay.

Procedure:

-

Cell Seeding: Seed a 96-well plate with a suitable cell line expressing Kinase X at a density of 10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution series of this compound in the appropriate cell culture medium. Include a DMSO-only vehicle control.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment time (e.g., 2 hours) at 37°C and 5% CO₂.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol for your chosen detection assay (e.g., ELISA, Western Blot, Luminescence-based kinase activity assay).

-

Detection: Add the detection reagents, such as a primary antibody against the phosphorylated substrate of Kinase X, followed by a secondary antibody conjugate.

-

Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control. Plot the normalized signal against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

Signaling Pathway

This compound is a potent and selective inhibitor of Kinase X, which plays a crucial role in the hypothetical "Pro-Growth Signaling Pathway".

Pathway Diagram:

Caption: Inhibition of the Pro-Growth Signaling Pathway by this compound.

TDP-665759 assay development and implementation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDP-665759 is a potent small molecule inhibitor of the human double minute 2 (HDM2)-p53 protein-protein interaction. By disrupting the binding of HDM2 to p53, this compound prevents the HDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, a critical tumor suppressor protein. The accumulation of active p53 can trigger cell cycle arrest, apoptosis, and senescence in cancer cells that retain wild-type p53, making this compound a promising candidate for cancer therapy. These application notes provide detailed protocols for the development and implementation of assays to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its biochemical and cellular activities.

| Parameter | Assay Type | Value | Cell Line/System |

| FP IC50 | Fluorescence Polarization | 0.7 µM | Biochemical Assay |

| EC50 | STAT3 Signaling Inhibition | 5.90 µM | Cellular Assay |

| IC50 | Cell Viability | 7.02 µM | A549R (p53 expressing) |

| Apoptosis Induction | Cellular Assay | Confirmed | HepG2 |

Signaling Pathway

The mechanism of action of this compound involves the disruption of the negative regulation of p53 by HDM2. In normal unstressed cells, HDM2 binds to p53, leading to its degradation. This compound competitively binds to the p53-binding pocket of HDM2, releasing p53 from this negative regulation. The stabilized p53 can then activate downstream target genes, leading to anti-tumor effects such as apoptosis.

Caption: this compound mechanism of action.

Experimental Protocols

Fluorescence Polarization (FP) Assay for HDM2-p53 Interaction

This biochemical assay is designed to quantify the inhibition of the HDM2-p53 interaction by this compound in a high-throughput format.

Experimental Workflow:

Caption: Fluorescence polarization assay workflow.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human HDM2 protein in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).

-

Prepare a stock solution of a fluorescently labeled p53-derived peptide (e.g., FITC-labeled peptide) in assay buffer. The peptide sequence should encompass the HDM2 binding region of p53.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

-

Assay Procedure (384-well format):

-

Add 10 µL of the this compound dilutions to the wells of a black, low-volume 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no HDM2) controls.

-

Add 5 µL of the HDM2 protein solution to all wells except the negative control wells.

-

Add 5 µL of the fluorescently labeled p53 peptide solution to all wells.

-

The final assay volume is 20 µL. The final concentrations of HDM2 and the p53 peptide should be optimized for a robust assay window.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).

-

-

Data Analysis:

-

The fluorescence polarization (mP) values are calculated by the instrument software.

-

Plot the mP values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the binding of the fluorescent p53 peptide to HDM2.

-

Cell-Based Assay for p53 Activation and Cell Viability

This protocol describes a method to assess the cellular activity of this compound by measuring its effect on the viability of a p53-expressing cancer cell line.

Experimental Workflow:

Caption: Cell viability assay workflow.

Methodology:

-

Cell Culture:

-

Culture A549R cells (or another suitable p53 wild-type cancer cell line) in appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.

-

-

Assay Procedure (96-well format):

-

Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of growth medium.

-

Allow the cells to attach overnight.

-

Prepare a serial dilution of this compound in growth medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO for vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Cell Viability Measurement (using MTT reagent as an example):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control wells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that inhibits cell viability by 50%.

-

Conclusion

The provided protocols offer a robust framework for the characterization of this compound. The fluorescence polarization assay allows for the direct assessment of its biochemical potency in disrupting the HDM2-p53 interaction, while the cell-based assays confirm its mechanism of action and anti-proliferative effects in a cellular context. These methods are essential for the continued investigation and development of this compound and other HDM2-p53 inhibitors as potential cancer therapeutics.

Application Notes and Protocols: Techniques for Measuring TDP-665759 Efficacy In-Vivo

A comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo evaluation of TDP-665759, a novel therapeutic agent. This document outlines detailed methodologies for key experiments, summarizes quantitative data presentation, and provides visual diagrams of relevant signaling pathways and experimental workflows.

Introduction